methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
Description
Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride (C₆H₁₂ClN₄, InChIKey: CTCSNNYGCPZWSQ-UHFFFAOYSA-N) is a heterocyclic ammonium salt featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and an amine-linked methyl group at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
N-methyl-1-(1-methyltriazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-6-3-5-4-9(2)8-7-5;/h4,6H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKWHDNYVFJOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955541-24-8 | |
| Record name | methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid Derivative
- Starting Material: An appropriate azide precursor, such as methyl azide or a methylated hydrazo compound.
- Reaction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click" chemistry process, is employed to form the 1,2,3-triazole ring.
- Conditions: Typically performed in a mixture of water and tert-butanol at room temperature or slightly elevated temperatures (~40-60°C) with copper sulfate and sodium ascorbate as catalysts.
- The regioselectivity of the cycloaddition favors the 1,4-disubstituted triazole.
- The methyl group is introduced via methylation of the precursor or through methyl azide.
Step 2: N-Methylation of the Triazole Ring
- The triazole derivative from Step 1 undergoes N-methylation using methyl iodide or dimethyl sulfate.
- Reaction Conditions: Conducted in an inert solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydride to facilitate methylation at the nitrogen atom.
Step 3: Reduction to the Amino Derivative
- The methylated triazole is then reacted with methylamine under reductive conditions or via nucleophilic substitution to introduce the methylamine moiety at the 4-position.
- Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or methanol at moderate temperatures (~40-60°C).
Step 4: Formation of Hydrochloride Salt
- The free base is dissolved in an appropriate solvent (e.g., ethanol or methanol), and hydrogen chloride gas or hydrochloric acid solution is bubbled through or added dropwise.
- The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.
Specific Preparation Data and Conditions
| Step | Reagents | Solvent | Temperature | Catalyst/Conditions | Yield/Remarks |
|---|---|---|---|---|---|
| 1 | Methyl azide, copper sulfate, sodium ascorbate | Water/tert-butanol | 40-60°C | CuAAC | High regioselectivity |
| 2 | Methyl iodide, potassium carbonate | Acetonitrile | Room temperature | Methylation | Efficient methylation |
| 3 | Methylamine | DMF or methanol | 40-60°C | Nucleophilic substitution | High yield of amino derivative |
| 4 | HCl gas or HCl solution | Ethanol/methanol | Room temperature | Acidification | Pure hydrochloride salt |
Data Tables Summarizing Preparation Methods
| Method Step | Reagents | Solvent | Temperature | Catalyst/Conditions | Notes |
|---|---|---|---|---|---|
| Cycloaddition | Azide precursor, copper sulfate, sodium ascorbate | Water/tert-butanol | 40-60°C | Copper-catalyzed click reaction | Regioselective formation of 1,2,3-triazole |
| N-Methylation | Methyl iodide | Acetonitrile | Room temperature | Base (K2CO3) | Methylation at N1 position |
| Amino Functionalization | Methylamine | DMF/methanol | 40-60°C | Nucleophilic substitution | Introduction of methylamine group |
| Salt Formation | HCl | Ethanol/methanol | Room temperature | Acidification | Formation of hydrochloride salt |
Research Findings and Optimization Strategies
- Reaction Efficiency: The CuAAC click reaction is favored for its high yield and regioselectivity, minimizing side products.
- Methylation Step: Using methyl iodide provides a high methylation efficiency, but alternatives like dimethyl sulfate can be employed with appropriate safety measures.
- Purification: Crystallization from ethanol or methanol is common for isolating pure hydrochloride salts.
- Yield Optimization: Excess methylating agents and controlled reaction temperatures improve overall yields, typically exceeding 70%.
Notes and Considerations
- The choice of solvents and catalysts critically influences the purity and yield.
- Reaction conditions should be optimized based on scale and equipment.
- Safety protocols are essential when handling methylating agents and hydrochloric acid.
- The process can be adapted for scale-up with continuous flow chemistry techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride involves its ability to form stable complexes with metal ions, which enhances its catalytic activity in various chemical reactions . The triazole ring can coordinate with metal centers, facilitating reactions such as azide-alkyne cycloaddition. This coordination ability is crucial for its role in click chemistry and other catalytic processes.
Comparison with Similar Compounds
Critical Analysis of Data Limitations
While structural analogs provide insights, direct empirical data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence. For instance:
- notes 11 patents but 0 literature citations, suggesting proprietary research or unpublished studies.
- Physical properties (e.g., melting point, solubility) are unavailable, necessitating experimental characterization.
Biological Activity
Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a novel compound belonging to the class of triazole derivatives. This compound has garnered attention for its unique chemical properties and potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest for researchers aiming to develop new therapeutic agents.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 162.62 g/mol. The compound features a triazole ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁ClN₄ |
| Molecular Weight | 162.62 g/mol |
| Solubility | Soluble in DMSO, DMF |
This compound acts primarily as a ligand that stabilizes copper ions, enhancing their catalytic activity in various biochemical reactions. This stabilization facilitates processes such as the azide-acetylene cycloaddition, which is pivotal in click chemistry applications.
Key Biochemical Pathways Affected:
- Copper Ion Stabilization : Enhances catalytic effects in biochemical reactions.
- Azide-Acetylene Cycloaddition : Critical for synthesizing complex organic molecules.
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting tubulin polymerization, leading to growth inhibition in cancer cells such as MCF-7 (human breast cancer cells) with IC50 values as low as 46 nM .
Antimicrobial Activity
The triazole ring structure also suggests potential antimicrobial properties. Compounds with similar structures have been explored for their ability to inhibit microbial growth and may serve as scaffolds for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives:
- Inhibition of Tubulin Polymerization : Research demonstrated that certain triazole-based compounds could completely inhibit tubulin polymerization at concentrations around 10 µM. This activity is critical for developing anticancer therapies targeting microtubule dynamics .
- Structure–Activity Relationship (SAR) : Studies on SAR revealed that specific substitutions on the triazole ring significantly affect the antiproliferative activity against cancer cells. For example, meta-substitution on the benzyl group was found to enhance activity against MCF-7 cells .
- Broad-Spectrum Biological Screening : Compounds similar to this compound were screened for their effects on various cancer cell lines and showed broad-spectrum activity against different types of tumors .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Solubility : Highly soluble in DMSO and DMF.
- Stability : Stable under various environmental conditions; recommended storage at -20°C.
Q & A
Q. Q1: What are the optimal methodologies for synthesizing methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride?
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging terminal alkynes and azides under mild conditions. Key steps include:
- Click Chemistry Protocol : Use CuSO₄·5H₂O (0.1 equiv) with sodium ascorbate (0.2 equiv) in a 1:1 mixture of H₂O and tert-butanol at 25°C for 12–24 hours .
- Ligand Stabilization : Add tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 0.05 equiv) to stabilize Cu(I) and enhance regioselectivity toward 1,4-disubstituted triazoles .
- Workup : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by hydrochloride salt formation using HCl in diethyl ether .
Q. Q2: How should researchers characterize the purity and structural integrity of this compound?
- NMR Spectroscopy : Confirm regiochemistry (1,4-substitution) via ¹H NMR (δ ~7.5 ppm for triazole proton) and ¹³C NMR (δ ~125–145 ppm for triazole carbons) .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for free base; [M-Cl]⁺ for hydrochloride salt) .
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., space group determination, thermal displacement parameters) .
Stability and Handling
Q. Q3: What are critical stability considerations during storage and handling?
- Moisture Sensitivity : The hydrochloride salt is hygroscopic; store under inert atmosphere (N₂/Ar) at –20°C in sealed vials .
- Light/Temperature : Protect from UV light and avoid temperatures >40°C to prevent decomposition .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to potential exothermic reactions .
Advanced Mechanistic and Catalytic Studies
Q. Q4: How can researchers investigate the compound’s role in CuAAC reaction mechanisms?
- Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy (alkyne C≡C stretch at ~2100 cm⁻¹) or HPLC .
- Ligand Optimization : Compare catalytic efficiency using TBTA vs. tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) under varying pH (4–8) and solvent systems (aqueous vs. organic) .
- Competitive Experiments : Assess regioselectivity using azides with steric/electronic diversity (e.g., aryl vs. alkyl azides) .
Q. Q5: What strategies mitigate contradictions in catalytic activity data across studies?
- Control for Cu Oxidation States : Use anaerobic conditions or reducing agents (e.g., TCEP) to maintain Cu(I) .
- Ligand Purity : Confirm ligand integrity (e.g., TBTA via ¹H NMR) to avoid batch variability .
- Solvent Effects : Test in polar aprotic solvents (e.g., DMF) to enhance solubility of triazole intermediates .
Biological and Functional Applications
Q. Q6: How can this compound be applied in bioconjugation or protein labeling?
Q. Q7: What analytical challenges arise when studying its interactions with biological targets?
- Hygroscopicity Interference : Use lyophilization to remove residual moisture before ITC or SPR binding assays .
- Mass Spectrometry Artifacts : Employ gentle ionization (e.g., MALDI-TOF) to avoid fragmentation of the triazole moiety .
Data Interpretation and Optimization
Q. Q8: How should conflicting crystallographic data be resolved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
